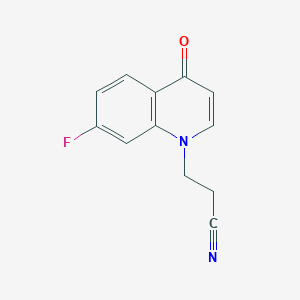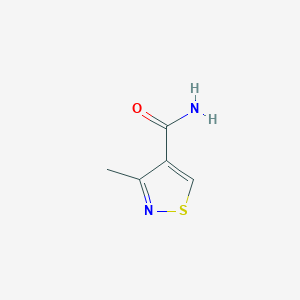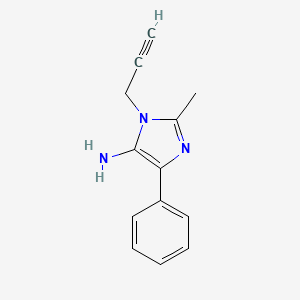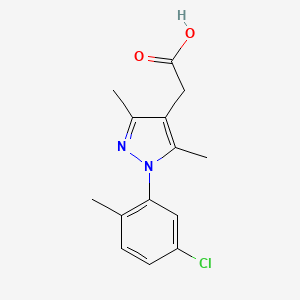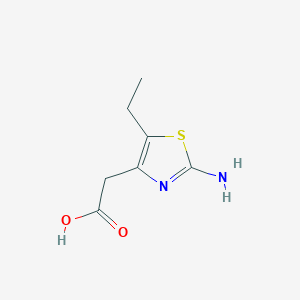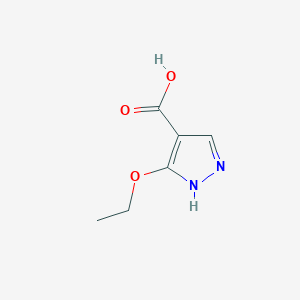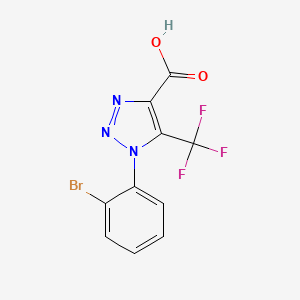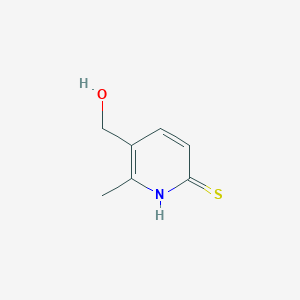
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione is a heterocyclic compound that features a pyridine ring substituted with hydroxymethyl and methyl groups, as well as a thione group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine with formaldehyde and hydrogen sulfide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the quality of the final product.
化学反应分析
Types of Reactions
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-6-methylpyridine-2(1H)-thione.
Reduction: 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thiol.
Substitution: 5-(Hydroxymethyl)-6-halogenomethylpyridine-2(1H)-thione.
科学研究应用
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
相似化合物的比较
Similar Compounds
5-(Hydroxymethyl)pyridine-2(1H)-thione: Lacks the methyl group at the 6-position.
6-Methylpyridine-2(1H)-thione: Lacks the hydroxymethyl group at the 5-position.
5-(Hydroxymethyl)-6-methylpyridine: Lacks the thione group.
Uniqueness
5-(Hydroxymethyl)-6-methylpyridine-2(1H)-thione is unique due to the presence of both hydroxymethyl and thione groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C7H9NOS |
|---|---|
分子量 |
155.22 g/mol |
IUPAC 名称 |
5-(hydroxymethyl)-6-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C7H9NOS/c1-5-6(4-9)2-3-7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10) |
InChI 键 |
GNSGIDOZMMSBAJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=S)N1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


